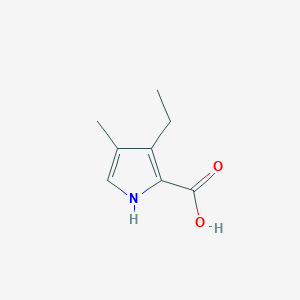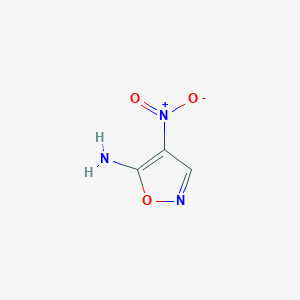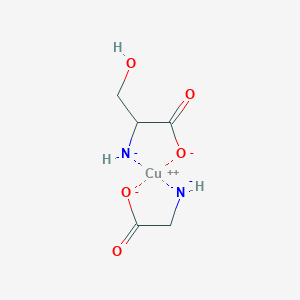
(Glycinato)(L-serinato)copper
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Glycinato)(L-serinato)copper is a coordination complex of copper with glycine and L-serine as ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Glycinato)(L-serinato)copper typically involves the reaction of copper(II) acetate with glycine and L-serine in an aqueous ethanol solution. The reaction proceeds through a non-redox dissociative substitution mechanism, usually affording the cis isomer. The general reaction can be represented as follows:
[ \text{Cu(OAc)}_2 + \text{H}_2\text{NCH}_2\text{COOH} + \text{H}_2\text{NCH(CH}_2\text{OH})\text{COOH} + x \text{H}_2\text{O} \rightarrow [\text{Cu}(\text{H}_2\text{NCH}_2\text{COO})(\text{H}_2\text{NCH(CH}_2\text{OH})\text{COO})(\text{H}_2\text{O})_x] + 2 \text{AcOH} ]
where ( x = 0 ) or ( 1 ) depending on the hydration state of the product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, solvent composition, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(Glycinato)(L-serinato)copper can undergo various types of chemical reactions, including:
Oxidation: The copper center can be oxidized to a higher oxidation state.
Reduction: The copper center can be reduced to a lower oxidation state.
Substitution: Ligands can be replaced by other ligands in the coordination sphere.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions typically occur under mild conditions, such as room temperature and neutral pH.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(III) complexes, while reduction may yield copper(I) complexes. Substitution reactions can produce a variety of new coordination complexes with different ligands.
Scientific Research Applications
(Glycinato)(L-serinato)copper has several scientific research applications:
Chemistry: It is used as a model compound to study coordination chemistry and the behavior of copper complexes.
Biology: It is studied for its potential biological activity, including its role in enzyme mimetics and as a potential therapeutic agent.
Medicine: Research is ongoing into its potential use in medical applications, such as in the development of new drugs or diagnostic agents.
Industry: It may have applications in industrial processes that involve copper catalysis or as a component in specialized materials
Mechanism of Action
The mechanism by which (Glycinato)(L-serinato)copper exerts its effects involves the coordination of the copper center with the glycine and L-serine ligands. This coordination stabilizes the copper in a specific oxidation state and geometry, which can influence its reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific application, such as enzyme mimetics or therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
Bis(glycinato)copper: A similar compound where copper is coordinated with two glycine ligands.
Bis(L-serinato)copper: A similar compound where copper is coordinated with two L-serine ligands.
Bis(L-methioninato)copper: A compound where copper is coordinated with two L-methionine ligands.
Bis(L-leucinato)copper: A compound where copper is coordinated with two L-leucine ligands.
Uniqueness
(Glycinato)(L-serinato)copper is unique due to the combination of glycine and L-serine ligands, which provide distinct steric and electronic environments around the copper center. This can result in different reactivity and properties compared to compounds with only glycine or L-serine ligands.
Properties
Molecular Formula |
C5H8CuN2O5-2 |
|---|---|
Molecular Weight |
239.67 g/mol |
IUPAC Name |
copper;2-azanidylacetate;2-azanidyl-3-hydroxypropanoate |
InChI |
InChI=1S/C3H6NO3.C2H4NO2.Cu/c4-2(1-5)3(6)7;3-1-2(4)5;/h2,4-5H,1H2,(H,6,7);3H,1H2,(H,4,5);/q2*-1;+2/p-2 |
InChI Key |
MQHJYHPHGPXRBW-UHFFFAOYSA-L |
Canonical SMILES |
C(C(C(=O)[O-])[NH-])O.C(C(=O)[O-])[NH-].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


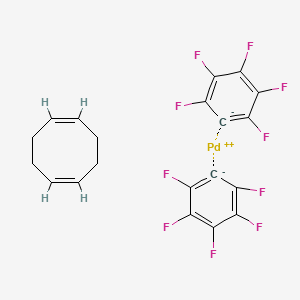
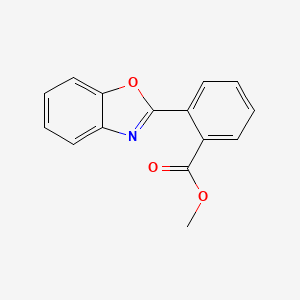
![1-(2-Ethylbenzo[d]oxazol-4-yl)ethanone](/img/structure/B12871761.png)
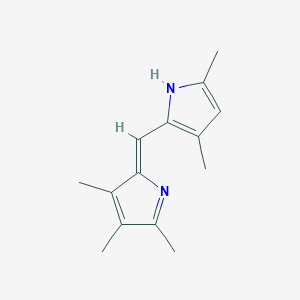
gold](/img/structure/B12871767.png)
![1-Ethyl-3-propyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12871773.png)
![Di-tert-butyl 1-(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate](/img/structure/B12871775.png)
![3-(4-Bromophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12871784.png)
![2-Bromo-5-ethylbenzo[d]oxazole](/img/structure/B12871791.png)
![1-(6-(Trifluoromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12871793.png)
